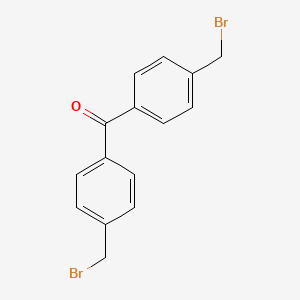

4,4'-Bis(bromomethyl)benzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

bis[4-(bromomethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMYFELONYRSHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367899 | |

| Record name | 4,4'-bis(bromomethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31352-40-6 | |

| Record name | 4,4'-bis(bromomethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization

Established Synthetic Routes to 4,4'-Bis(bromomethyl)benzophenone

The transformation of 4,4'-dimethylbenzophenone (B146755) to its dibrominated counterpart is most commonly accomplished via radical halogenation, with alternative methods also available.

Radical Halogenation via N-Bromosuccinimide (NBS)

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as a brominating agent, stands as a cornerstone for benzylic bromination. masterorganicchemistry.com This method is favored over using molecular bromine (Br₂) directly, as NBS provides a low, constant concentration of bromine, minimizing undesired side reactions such as addition to aromatic rings. masterorganicchemistry.comsuru-chem.com The reaction proceeds through a free-radical chain mechanism, initiated by the homolytic cleavage of a radical initiator. masterorganicchemistry.com

The choice of radical initiator is critical for efficient synthesis. The selection is often guided by factors such as initiation temperature, solubility, and cost. stackexchange.com Two commonly employed initiators in the synthesis of this compound are Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO).

Azobisisobutyronitrile (AIBN): AIBN is a popular choice due to its decomposition at a relatively low temperature (above 65 °C), which is compatible with many organic solvents and substrates. stackexchange.com It is known to effectively initiate the bromination of benzylic positions. reddit.comrsc.org

Benzoyl Peroxide (BPO): BPO decomposes upon heating to generate phenyl radicals, which then initiate the radical chain process. stackexchange.com While effective, BPO requires higher temperatures for a comparable half-life to AIBN. stackexchange.com The selection between AIBN and BPO can depend on the specific reaction conditions and the desired reaction rate. reddit.comillinois.edu

| Initiator | Decomposition Temperature | Key Characteristics |

| Azobisisobutyronitrile (AIBN) | > 65 °C | Lower decomposition temperature, soluble in organic solvents. stackexchange.com |

| Benzoyl Peroxide (BPO) | Higher decomposition temperature than AIBN | Soluble in organic solvents, may be more cost-effective. stackexchange.com |

The solvent plays a crucial role in the efficiency and selectivity of NBS bromination. suru-chem.com The ideal solvent should be inert to the reaction conditions and capable of dissolving the reactants. suru-chem.com Halogenated solvents are frequently used for this purpose.

Carbon Tetrachloride (CCl₄): Historically, CCl₄ was a common solvent for Wohl-Ziegler brominations due to its inertness. researchgate.net However, due to its toxicity and environmental concerns, its use has been largely phased out. researchgate.net A solution of 4-methylbenzonitrile in dry CCl₄ with NBS and AIBN can be refluxed to produce 4-(bromomethyl)benzonitrile. rsc.org

Chloroform (CHCl₃) and Dichloromethane (CH₂Cl₂): These solvents are often used as alternatives to CCl₄. They offer good solubility for the reactants and are relatively inert under the reaction conditions. The choice between them may depend on the specific boiling point required for the reaction.

The polarity of the solvent can also influence the regioselectivity of the bromination, although this is more critical in the bromination of activated or deactivated aromatic rings rather than benzylic positions. manac-inc.co.jp

| Solvent | Boiling Point (°C) | Key Considerations |

| Carbon Tetrachloride (CCl₄) | 76.7 | Historically used, now largely avoided due to toxicity and environmental impact. researchgate.net |

| Chloroform (CHCl₃) | 61.2 | Good solubility for reactants, common alternative to CCl₄. |

| Dichloromethane (CH₂Cl₂) | 39.6 | Lower boiling point, suitable for reactions requiring milder heating. |

Achieving the desired di-bromination of 4,4'-dimethylbenzophenone to form this compound requires careful control of the stoichiometry of NBS. Using an insufficient amount of NBS will lead to a mixture of mono-brominated and unreacted starting material. Conversely, an excess of NBS can potentially lead to the formation of undesired over-brominated products. Therefore, employing at least two equivalents of NBS is crucial for selectively obtaining the di-brominated product in high yield.

Alternative Bromomethylation Procedures

While radical halogenation with NBS is the predominant method, alternative procedures exist for the introduction of a bromomethyl group onto an aromatic ring. One such method involves the use of paraformaldehyde and hydrogen bromide. dergipark.org.tr This approach is typically used for the bromomethylation of aromatic compounds like phenols. dergipark.org.tr The reaction likely proceeds through the initial formation of a hydroxyalkyl intermediate from the reaction of the aromatic compound with paraformaldehyde, which is then converted to the bromomethyl derivative by hydrogen bromide. dergipark.org.tr A patent describes a method for synthesizing α-bromoaromatic ketones using hydrogen bromide as the brominating agent and oxygen or air as the oxidant in water, which is presented as an environmentally friendly approach. google.com

Advanced Synthetic Techniques and Scalability Considerations for Research Applications

For research applications that may require larger quantities of this compound, considerations for scalability become important. While the NBS bromination is a robust reaction, scaling up can present challenges. The removal of by-products such as succinimide (B58015) can sometimes be problematic in large-scale reactions.

Advanced synthetic techniques may focus on improving the efficiency and environmental footprint of the synthesis. This could involve exploring alternative, less hazardous solvents or developing catalytic systems that can operate under milder conditions. For instance, research into the use of more environmentally benign solvents is an active area. researchgate.net Furthermore, process optimization to minimize the formation of impurities and simplify purification is a key consideration for any scalable synthesis. A commercial process for a related compound, 4'-Bromomethyl-biphenyl-2-carbonitrile, utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and AIBN in acetonitrile (B52724), highlighting an alternative brominating agent for large-scale production. rasayanjournal.co.in

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions at Bromomethyl Centers

The presence of two benzylic bromide groups makes 4,4'-Bis(bromomethyl)benzophenone an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions. The carbon atoms of the bromomethyl groups are highly electrophilic, readily undergoing attack by a wide range of nucleophiles to displace the bromide leaving group. This reactivity is the foundation for its use in synthesizing new derivatives and polymers.

The twin reactive sites on this compound allow for its use as a crosslinking agent or as a scaffold for creating larger, more complex molecules. By reacting it with various nucleophiles, a diverse library of new benzophenone (B1666685) derivatives can be synthesized. For example, it serves as a key monomer in polycondensation reactions with bis-nucleophiles, such as bisphenols or bisthiols, to form polyethers and polythioethers. researchgate.net These reactions typically proceed under basic conditions, which deprotonate the nucleophile to enhance its reactivity. This approach allows for the incorporation of the rigid and photoreactive benzophenone unit into polymer backbones, influencing their thermal and mechanical properties.

A significant application of the compound's reactivity is the introduction of various functional groups through nucleophilic substitution. Amines, being effective nucleophiles, can readily displace the benzylic bromides to form new C-N bonds. This reaction is a straightforward method for synthesizing amine-functionalized benzophenone derivatives. For instance, the reaction with secondary amines like morpholine (B109124) leads to the formation of bis(morpholinomethyl)benzophenone derivatives. These transformations are often carried out in a suitable solvent with a base to neutralize the HBr byproduct. This strategy is not limited to amines; other nucleophiles such as carboxylates, phenoxides, and thiolates can be used to introduce ester, ether, and thioether linkages, respectively.

| Nucleophile | Product Type | Typical Reaction Conditions |

|---|---|---|

| Primary/Secondary Amines (e.g., Morpholine) | Bis(aminomethyl)benzophenone | Polar solvent (e.g., DMF, CH3CN), Base (e.g., K2CO3), Room Temp to moderate heat |

| Phenols | Bis(phenoxymethyl)benzophenone (Ether) | Base (e.g., K2CO3), Solvent (e.g., Acetone), Reflux |

| Thiols | Bis(thiomethyl)benzophenone (Thioether) | Base (e.g., Et3N), Solvent (e.g., THF), Room Temp |

| Carboxylic Acids | Bis(acyloxymethyl)benzophenone (Ester) | Base (e.g., Cs2CO3), Solvent (e.g., DMF), Room Temp |

Cross-Coupling Reactions

Beyond substitution, the bromomethyl groups can participate in transition metal-catalyzed cross-coupling reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Palladium catalysts are highly effective for the cross-coupling of benzylic halides with various partners. Although specific studies on this compound are not extensively detailed, the reactivity of benzyl (B1604629) bromides is well-established and serves as a direct analogue. acs.orgrsc.orgacs.orgnih.gov Reactions such as the Suzuki coupling (with organoboranes), Kumada coupling (with Grignard reagents), and Sonogashira coupling (with terminal alkynes) can be applied. acs.orgrsc.org For example, a palladium catalyst combined with a suitable ligand like Xantphos can effectively couple benzylic bromides with aryl Grignard reagents, minimizing side reactions like β-hydride elimination. acs.org These strategies enable the extension of the molecular framework by forming new C(sp³)–C(sp²) or C(sp³)–C(sp) bonds at the benzylic positions.

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Resulting Bond |

|---|---|---|---|

| Kumada | Aryl/Vinyl Grignard Reagent (R-MgBr) | Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., Xantphos) | C(sp³)–C(sp²)/C(sp³) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst (e.g., Pd(PPh3)4) + CuI co-catalyst, Base | C(sp³)–C(sp) |

| Suzuki | Organoboron Reagent (R-B(OR)2) | Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) | C(sp³)–C(sp²) |

| Heck-Matsuda | Diazoester | Pd Catalyst (e.g., Pd2(dba)3) | C=C (forms α,β-diarylacrylates) acs.orgnih.gov |

Nickel catalysis offers a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel catalysts are particularly effective in reductive cross-coupling reactions, where two different electrophiles, such as a benzyl bromide and an aryl halide, are coupled in the presence of a stoichiometric reductant (e.g., zinc or manganese). nih.govthieme-connect.com This methodology allows for the formation of C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds. nih.gov Given the reactivity of benzyl bromides in these transformations, this compound is an excellent candidate for forming complex diaryl or dialkyl methane (B114726) structures. nih.govthieme-connect.comnih.govuam.es These reactions are known for their high functional group tolerance and can be performed under mild conditions. acs.org

| Reaction Type | Coupling Partner | Typical Catalyst System | Reductant |

|---|---|---|---|

| Reductive Cross-Electrophile Coupling | Aryl Halide | Ni Catalyst (e.g., NiCl2·glyme) + Ligand (e.g., bipyridine) | Zn or Mn powder |

| Reductive Cross-Electrophile Coupling | Vinyl Halide | Ni Catalyst + Chiral Ligand (for asymmetric versions) | Mn powder nih.govacs.org |

| Reductive Cross-Electrophile Coupling | Benzyl Sulfonium Salt | Ni Catalyst (e.g., NiBr2·diglyme) + Ligand | Zn powder nih.govuam.es |

Mechanisms of Radical Generation and Photoreactivity

The benzophenone core of the molecule is a classic photosensitizer. Upon absorption of UV radiation (typically around 350 nm), the benzophenone moiety undergoes an n→π* electronic transition from the ground state (S₀) to an excited singlet state (S₁). hilarispublisher.combgsu.edu This is followed by highly efficient intersystem crossing to the triplet state (T₁). uvic.ca

The triplet state benzophenone is a diradical and is the key reactive species in its photochemistry. It can participate in several reactions, most notably hydrogen atom abstraction from a suitable donor molecule (like a solvent or another species) to form a ketyl radical. hilarispublisher.comnih.gov In the case of this compound, this photoreactivity can be harnessed for applications like photo-initiated polymerization or surface crosslinking. When irradiated, the triplet benzophenone can abstract a hydrogen atom, creating a radical that can initiate a polymerization chain reaction. mdpi.com Another potential pathway involves the homolytic cleavage of the C-Br bond, which is weaker than C-H or C-C bonds, to generate a benzylic radical and a bromine radical, although this is generally less common than intermolecular hydrogen abstraction for benzophenone itself.

Photochemical Hydrogen Atom Transfer (HAT) Mechanisms

The benzophenone core of this compound is a well-established chromophore that, upon absorption of light, can initiate photochemical reactions. Photoexcitation promotes the benzophenone from its singlet ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a more stable triplet state (T₁). researchgate.net This triplet state is a diradical species and is a potent hydrogen atom abstractor. acs.org

The primary photochemical event is the abstraction of a hydrogen atom from a suitable hydrogen donor (H-D) by the triplet-excited benzophenone derivative (*BP). This process, known as Hydrogen Atom Transfer (HAT), results in the formation of a ketyl radical and a new radical derived from the hydrogen donor. researchgate.net

A common hydrogen donor used in conjunction with benzophenone photocatalysis is tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH). researchgate.netacs.org The mechanism can be summarized as follows:

Photoexcitation: BP + hν → *BP (T₁)

Hydrogen Atom Transfer (HAT): *BP (T₁) + (TMS)₃SiH → BP-ketyl radical + (TMS)₃Si•

The generation of the silyl (B83357) radical, (TMS)₃Si•, is a crucial step that can initiate further chemical transformations. acs.org The efficiency of this process is highlighted by the high quenching constant of the triplet excited state of parent benzophenone by tris(trimethylsilyl)silane, which is reported to be 10⁸ M⁻¹s⁻¹. researchgate.net Transient absorption spectra have confirmed the formation of the ketyl radical, which shows a persistent signal. researchgate.net A similar spectral feature is observed when other hydrogen donors like tetrahydrofuran (B95107) are used, further supporting the HAT mechanism. researchgate.net

| Reaction Step | Description | Key Species Involved |

| Photoexcitation | Absorption of light promotes benzophenone to its triplet excited state. | This compound (BP) |

| Hydrogen Atom Transfer | The excited benzophenone abstracts a hydrogen atom from a donor molecule. | *BP (T₁), Tris(trimethylsilyl)silane |

| Radical Generation | Formation of a ketyl radical and a silyl radical. | BP-ketyl radical, (TMS)₃Si• |

Silyl Radical-Induced Halogen Atom Transfer (XAT)

The silyl radical generated from the initial HAT process is a key intermediate that can participate in a subsequent Halogen Atom Transfer (XAT) reaction. This is particularly relevant for this compound, as the bromomethyl groups can serve as the halogen source, although more commonly, the generated silyl radical is used to activate other alkyl halides present in the reaction mixture. acs.org

In a typical scenario, the silyl radical abstracts a halogen atom from an alkyl halide (R-X), generating a carbon-centered radical (R•) and a silyl halide. acs.org This process is a cornerstone of a merged catalytic cycle that combines HAT and XAT for the formation of new carbon-carbon bonds. acs.org

Silyl Radical Formation (via HAT): *BP (T₁) + (TMS)₃SiH → BP-ketyl radical + (TMS)₃Si•

Halogen Atom Transfer (XAT): (TMS)₃Si• + R-Br → (TMS)₃Si-Br + R•

This sequence allows for the generation of carbon-centered radicals from alkyl bromides under mild conditions. acs.org These radicals can then be intercepted by a nickel catalyst in cross-coupling reactions to form C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. acs.org This dual catalytic approach, merging benzophenone HAT photocatalysis with silyl radical-induced XAT, has proven to be a powerful strategy for a broad range of chemical transformations, including cross-electrophile coupling and 1,2-dicarbofunctionalization of olefins. acs.org

| Catalytic Cycle | Description | Key Reagents | Products |

| HAT | Photochemically excited benzophenone generates a silyl radical from a silane. | This compound, Tris(trimethylsilyl)silane | Silyl radical |

| XAT | The silyl radical abstracts a bromine atom from an alkyl bromide. | Silyl radical, Alkyl bromide | Carbon-centered radical |

This merged catalytic system demonstrates significant functional group tolerance and is applicable to a wide array of medicinally relevant molecules. acs.org

Applications in Polymer Science and Engineering

Photoinitiator Activity in Photopolymerization Processes

Photoinitiators are compounds that, upon absorbing light, generate reactive species such as free radicals or cations, which in turn initiate polymerization. Benzophenone (B1666685) and its derivatives are well-known Type II photoinitiators, which means they require a co-initiator, typically a hydrogen donor, to produce the initiating radicals.

While specific studies on 4,4'-Bis(bromomethyl)benzophenone as a primary photoinitiator for monomer polymerization are not extensively detailed in readily available literature, the general mechanism for benzophenone derivatives is well-established. Upon UV irradiation, the benzophenone moiety is excited to a triplet state. In this excited state, it can abstract a hydrogen atom from a suitable donor molecule (a co-initiator), generating a ketyl radical and a radical from the co-initiator. It is often the radical from the co-initiator that goes on to initiate the free radical polymerization of monomers like acrylates and methacrylates. nih.govchemrxiv.org

The presence of the two bromomethyl groups on this compound could potentially offer a pathway for initiation through the homolytic cleavage of the carbon-bromine bond upon UV irradiation, which would classify it as a Type I photoinitiator. This would generate benzyl-type radicals that can directly initiate polymerization. However, detailed studies confirming this specific mechanism for this compound are not prevalent.

The application of this compound in enhancing the curing efficiency of resin systems, particularly epoxy resins, through photocationic or free-radical mechanisms is an area of interest. In general, the photopolymerization of epoxy resins can be initiated by cationic photoinitiators that generate strong acids upon UV irradiation, which then catalyze the ring-opening polymerization of the epoxy groups.

The kinetics of photopolymerization are significantly influenced by the type and concentration of the photoinitiator. For benzophenone-based systems, the rate of polymerization is generally dependent on the efficiency of radical generation. Studies on related benzophenone derivatives have shown that increasing the photoinitiator concentration can increase the rate of polymerization up to a certain point. researchgate.net Beyond this optimal concentration, a decrease in the polymerization rate may be observed due to factors such as primary radical termination or light screening effects.

Table 1: Factors Influencing Photopolymerization Kinetics

| Parameter | Influence on Polymerization Rate | Influence on Monomer Conversion |

| Photoinitiator Concentration | Increases up to an optimal point, then may decrease | Generally increases, can plateau |

| Light Intensity | Generally increases with increasing intensity | Can increase with higher intensity, but may be limited by other factors |

| Monomer Type | Highly dependent on monomer reactivity (e.g., acrylates vs. methacrylates) | Dependent on monomer reactivity and polymerization conditions |

| Co-initiator Presence | Crucial for Type II photoinitiators to achieve efficient initiation | Directly impacts the overall conversion |

The concentration of the photoinitiator and the intensity of the incident light are key process variables that control the photopolymerization reaction.

Photoinitiator Concentration: As the concentration of this compound increases, the number of photons absorbed and, consequently, the number of initiating radicals generated per unit time also increases. This leads to a higher rate of polymerization. However, at very high concentrations, the photoinitiator can absorb a significant portion of the light at the surface of the sample, leading to a decrease in light penetration and a lower polymerization rate in the deeper layers, a phenomenon known as the "inner filter effect."

Light Intensity: The rate of polymerization is generally proportional to the square root of the light intensity for bimolecular termination. Increasing the light intensity leads to a higher concentration of radicals and thus a faster polymerization rate. However, very high light intensities can lead to a high concentration of radicals at the surface, which can increase the rate of radical-radical termination reactions, potentially leading to the formation of shorter polymer chains and a broader molecular weight distribution.

Role as a Cross-Linking Agent

Cross-linking is the process of forming covalent bonds between polymer chains, resulting in a three-dimensional network structure. This process dramatically improves the mechanical properties, thermal stability, and chemical resistance of the polymer.

Benzophenone and its derivatives are widely used as photocrosslinkers. columbia.edu The primary mechanism involves the photo-excited benzophenone moiety abstracting a hydrogen atom from a nearby polymer chain. researchgate.netresearchgate.net This process generates a polymer macroradical and a benzophenone ketyl radical. Two polymer macroradicals can then combine to form a cross-link.

In the case of this compound, its bifunctional nature offers the potential for more efficient cross-linking. Both bromomethyl groups could potentially participate in cross-linking reactions. One possible mechanism involves the initial photo-abstraction of a hydrogen atom by the benzophenone core, followed by the reaction of the resulting polymer macroradical with the bromomethyl group of another this compound molecule, leading to the formation of a cross-link. Alternatively, under UV irradiation, the carbon-bromine bonds could undergo homolytic cleavage to form two benzyl-type radicals. These highly reactive radicals could then abstract hydrogen atoms from the polymer chains, creating macroradicals that can then combine to form cross-links. The bifunctionality of the molecule allows it to act as a bridge between two different polymer chains. columbia.edu

Development of Photoactivatable Cross-Linkers with Benzophenone Moieties

The benzophenone group within this compound is a well-known photo-cross-linker. mdpi.comnih.gov Upon absorption of ultraviolet (UV) light, typically around 350 nm, the benzophenone moiety undergoes a transition to an excited triplet state. mdpi.com This excited state can then abstract a hydrogen atom from a nearby polymer chain, creating a polymer radical and a ketyl radical. Subsequent radical-radical coupling results in the formation of a stable carbon-carbon covalent bond, effectively cross-linking the polymer chains. This process is advantageous as it does not require the presence of specific functional groups on the polymer to be cross-linked and can be initiated at a desired time by controlling the exposure to UV light. nih.gov

The two bromomethyl groups on the this compound molecule serve as handles for its incorporation into a polymer structure. These reactive sites can readily undergo nucleophilic substitution reactions with various functional groups on monomers or pre-formed polymers, such as amines, alcohols, and thiols. This allows for the covalent integration of the benzophenone cross-linking unit into the polymer backbone or as a pendant group.

A key advantage of using a molecule like this compound is the ability to create well-defined cross-linkable polymers. The benzophenone moiety can be precisely placed within the polymer architecture. This controlled placement allows for tailored cross-linking density and, consequently, precise control over the mechanical and physical properties of the resulting polymer network.

While specific research detailing the synthesis of cross-linkers directly from this compound is not extensively documented in the provided search results, the fundamental principles of benzophenone photochemistry and the reactivity of benzyl (B1604629) bromides strongly support its utility in this application. The synthesis would typically involve reacting this compound with a polymer containing suitable nucleophilic groups. The resulting polymer, now containing covalently bound benzophenone moieties, can be cross-linked upon UV irradiation.

Table 1: General Properties of Benzophenone-Based Photo-Cross-linkers

| Property | Description |

| Activation Wavelength | Typically in the near-UV region (around 350 nm), which minimizes potential damage to sensitive substrates or biomolecules. mdpi.com |

| Cross-linking Mechanism | Hydrogen abstraction followed by radical-radical coupling, forming a C-C bond. |

| Substrate Specificity | Can react with C-H bonds, making it a versatile cross-linker for a wide range of polymers. |

| Control | Cross-linking is initiated by UV light, allowing for temporal and spatial control. |

Construction of Complex Organic Architectures

Utilization as a Bifunctional Organic Building Block in Multistep Synthesis

The bifunctional nature of 4,4'-Bis(bromomethyl)benzophenone makes it an invaluable component in multistep organic synthesis. researchgate.netnih.gov The two bromomethyl groups serve as reactive handles that can participate in a variety of chemical transformations, enabling the construction of larger, more complex molecules. researchgate.netrsc.org This characteristic is particularly advantageous in the development of novel materials and compounds with specific functional properties. whiterose.ac.uk

A notable application of this compound is in the synthesis of extended aromatic systems and polymers. By reacting it with other bifunctional monomers, researchers can create linear or cross-linked polymers with tailored properties. The benzophenone (B1666685) moiety itself can impart desirable characteristics such as thermal stability and photoactivity to the resulting materials.

Table 1: Examples of Reactions Utilizing this compound as a Bifunctional Building Block

| Reactant(s) | Reaction Type | Product Type | Reference |

| Bis-phenols | Williamson Ether Synthesis | Polyethers | N/A |

| Dithiols | Nucleophilic Substitution | Polythioethers | N/A |

| Diamines | Nucleophilic Substitution | Polyamines | N/A |

| Dicarboxylates | Esterification (via conversion to diol) | Polyesters | N/A |

Synthesis of Macrocyclic Compounds and Supramolecular Structures

The precisely defined geometry and dual reactivity of this compound make it an excellent precursor for the synthesis of macrocyclic compounds. nih.gov Macrocycles are large ring structures that often exhibit unique host-guest chemistry and have applications in areas such as molecular recognition and catalysis. rsc.org The synthesis of these structures typically involves high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

By reacting this compound with a suitable bifunctional linker molecule, macrocycles of varying sizes and functionalities can be constructed. The choice of the linker dictates the cavity size and the chemical nature of the resulting macrocycle. For example, reaction with a flexible diol or dithiol can lead to the formation of crown ether or thiacrown ether analogues containing a rigid benzophenone unit.

Furthermore, the benzophenone core can play an active role in the formation of supramolecular structures. uakron.edu These are large, well-organized assemblies of molecules held together by non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces. Benzophenone-based molecules can self-assemble into complex architectures like gels and noodles, which can act as templates for further chemical transformations. chemrxiv.orgwhiterose.ac.uk For instance, benzophenone-functionalized dipeptides have been shown to form supramolecular gel noodles that can template polymerization reactions, leading to the fabrication of materials with controlled mechanical properties. chemrxiv.orgwhiterose.ac.uk

Table 2: Examples of Macrocycles and Supramolecular Structures Derived from this compound

| Linker Molecule | Resulting Structure Type | Potential Application | Reference |

| Polyethylene glycol | Crown ether-type macrocycle | Ion sensing | nih.gov |

| 1,4-Benzenedimethanethiol | Thiacrown ether macrocycle | Metal ion coordination | nih.gov |

| Dipeptide | Supramolecular gel | Templated polymerization | chemrxiv.orgwhiterose.ac.uk |

Design and Synthesis of Novel Liquid Crystal Compounds

The rigid, aromatic structure of the benzophenone core makes this compound a suitable building block for the design and synthesis of novel liquid crystal compounds. researchgate.networktribe.com Liquid crystals are a state of matter that possesses properties between those of a conventional liquid and a solid crystal. nih.gov The molecules in a liquid crystal can flow like a liquid, but they maintain a degree of long-range orientational order.

In the design of liquid crystals, the molecular shape is of paramount importance. Rod-like or "calamitic" molecules are a common motif for inducing liquid crystalline phases. By attaching long, flexible alkyl or alkoxy chains to the 4,4'-bis(hydroxymethyl)benzophenone core (obtained by hydrolysis of the bromomethyl groups), molecules with the requisite anisotropic shape can be synthesized. The rigid benzophenone unit provides the necessary structural rigidity, while the flexible terminal chains promote the formation of mesophases.

The specific type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable can be fine-tuned by varying the length and nature of the terminal chains. researchgate.net For instance, longer chains tend to favor the formation of more ordered smectic phases. The introduction of other functional groups can also influence the mesomorphic behavior and introduce additional properties, such as photo-responsiveness or chirality. researchgate.netbeilstein-journals.org

Table 3: Hypothetical Liquid Crystal Compounds Derived from a 4,4'-Disubstituted Benzophenone Core

| Terminal Chain (R) in R-O-C6H4-CO-C6H4-O-R | Expected Mesophase(s) | Transition Temperature Range (°C) | Reference |

| n-Hexyl | Nematic | 120-150 | researchgate.net |

| n-Octyl | Nematic, Smectic A | 110-160 | researchgate.net |

| n-Dodecyl | Smectic A, Smectic C | 100-170 | researchgate.net |

Spectroscopic and Advanced Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4,4'-Bis(bromomethyl)benzophenone, both ¹H and ¹³C NMR are essential for confirming its synthesis and structure.

In the ¹H NMR spectrum, the symmetry of the 4,4'-disubstituted benzophenone (B1666685) core dictates a specific pattern of signals. The protons of the two equivalent bromomethyl (-CH₂Br) groups are expected to appear as a singlet. Based on data for the analogous compound, 4-(bromomethyl)benzophenone, this singlet is anticipated in the region of 4.5 ppm. ichemical.comrsc.org The aromatic protons will present as a set of multiplets or distinct doublets. Due to the substitution pattern, the protons on each of the two phenyl rings will form an AA'BB' system, which often appears as two sets of doublets.

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon framework. The carbonyl carbon (C=O) typically appears as a downfield signal. The methylene (B1212753) carbons of the bromomethyl groups (-CH₂Br) are expected in the alkyl halide region of the spectrum, generally around 30-40 ppm. The aromatic region will show distinct signals for the substituted and unsubstituted carbons of the phenyl rings. The carbon attached to the bromine atom will be influenced by the heavy atom effect, which can cause an upfield shift compared to what would be expected based solely on electronegativity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds.

¹H NMR (in CDCl₃)| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₂Br | ~4.5 | Singlet |

¹³C NMR (in CDCl₃)

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₂Br | ~32 |

| Aromatic C-H | ~128 - 131 |

| Aromatic C-C=O | ~137 |

| Aromatic C-CH₂Br | ~139 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring and Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is an invaluable tool for identifying functional groups within a molecule and for monitoring the progress of a chemical reaction. The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure. researchgate.net The most prominent of these is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), which is typically observed in the range of 1650-1670 cm⁻¹. researchgate.net

The presence of the bromomethyl groups is confirmed by the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum, usually between 600 and 500 cm⁻¹. Additionally, the C-H stretching vibrations of the aromatic rings are expected around 3100-3000 cm⁻¹, while the C-H stretching of the methylene (-CH₂) groups will appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce several peaks in the 1600-1450 cm⁻¹ region. FTIR can be used to monitor the synthesis of this compound, for instance, by observing the appearance of the C-Br band and any shifts in the carbonyl peak from the starting material.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (-CH₂) | Stretch | 2970 - 2850 |

| Carbonyl (C=O) | Stretch | 1670 - 1650 |

| Aromatic C=C | Stretch | 1600 - 1450 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 1:2:1, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of this compound is expected to proceed through several key pathways. A common fragmentation is the loss of a bromine radical (•Br) to form a stable benzyl-type cation. The subsequent loss of the second bromine atom can also occur. Alpha-cleavage adjacent to the carbonyl group is a characteristic fragmentation for ketones, leading to the formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105 or a substituted benzoyl cation. libretexts.org The cleavage of the C-C bond between the carbonyl group and a phenyl ring can also lead to characteristic fragments.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Identity of Fragment |

|---|---|

| 340/342/344 | [M]⁺ - Molecular Ion |

| 261/263 | [M - Br]⁺ |

| 182 | [M - 2Br]⁺ |

| 183/185 | [BrC₆H₄CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

Electron Paramagnetic Resonance (EPR) for Radical Species Detection in Photochemical Processes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. uni-regensburg.de Given that benzophenone and its derivatives are well-known photosensitizers, EPR is a critical tool for studying the photochemical processes of this compound. uni-regensburg.de

Upon UV irradiation, the relatively weak carbon-bromine bonds in this compound can undergo homolytic cleavage to generate benzylic radical species. This process is central to its application in polymer grafting and other radical-mediated reactions. EPR spectroscopy can be used to directly detect these transient radical intermediates. Often, due to the short lifetime of the primary radicals, a technique called spin trapping is employed. In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct, which can be more easily detected and characterized by EPR. The resulting EPR spectrum provides information about the structure of the trapped radical through the analysis of hyperfine coupling constants.

UV-Vis Spectroscopy for Photochemical Event Monitoring

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is fundamental for studying photochemical events. The UV-Vis absorption spectrum of this compound is dominated by the benzophenone chromophore. It is expected to show a strong absorption band corresponding to the π → π* transition at a wavelength (λ_max) around 250-260 nm, and a weaker, longer-wavelength band for the n → π* transition of the carbonyl group, typically above 330 nm. photochemcad.comnist.gov

The molar extinction coefficient (ε), which is a measure of how strongly a substance absorbs light at a given wavelength, can be determined using the Beer-Lambert law. wikipedia.org For the strong π → π* transition of benzophenone derivatives, ε values are typically in the range of 10,000 to 20,000 L·mol⁻¹·cm⁻¹. photochemcad.com UV-Vis spectroscopy is also instrumental in photodegradation studies. By monitoring the decrease in the absorbance at λ_max over time upon irradiation, the kinetics of the photochemical decomposition of this compound can be quantified. This is essential for understanding its stability and reactivity in photo-initiated processes.

Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Expected λ_max (nm) | Typical Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* | ~260 | 15,000 - 20,000 |

Chromatographic Techniques for Purity and Reaction Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of synthesized this compound and for analyzing the composition of reaction mixtures during its synthesis. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.

A common approach for the analysis of non-polar to moderately polar compounds like this compound is reverse-phase HPLC (RP-HPLC). mdpi.com In this method, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comsielc.com The components of the mixture are separated based on their relative hydrophobicity. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of compounds with a range of polarities. Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly, such as the λ_max of the π → π* transition (~260 nm). This method allows for the accurate quantification of the purity of the final product and can be used to monitor the disappearance of starting materials and the appearance of products and by-products during the synthesis. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of benzophenone (B1666685) derivatives. chemrxiv.orgchemrxiv.org While specific studies on 4,4'-Bis(bromomethyl)benzophenone are limited in publicly available literature, the extensive research on related benzophenone compounds provides a strong framework for understanding its properties.

These calculations typically focus on several key parameters:

Molecular Geometry: Optimization of the ground state geometry reveals bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and excitation properties.

Electron Affinity and Ionization Potential: These parameters, which can be computed from the orbital energies, help in understanding the molecule's behavior as an electron acceptor or donor. chemrxiv.org

Spectroscopic Properties: Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), which can be correlated with experimental measurements to understand the electronic transitions involved. chemrxiv.org

For benzophenone derivatives, the photoinitiating properties are closely linked to the degree of π-conjugation and delocalization within the molecule. chemrxiv.orgchemrxiv.org The benzophenone core acts as a chromophore, and substituents can significantly influence the electronic properties. In the case of this compound, the bromomethyl groups are primarily expected to influence the reactivity at these specific sites rather than dramatically altering the fundamental electronic structure of the benzophenone chromophore responsible for light absorption.

A computational study on 4-(4-MethylphenylThio)benzophenone using DFT at the B3LYP/6-311++G(d, p) level of theory provided insights into its chemical reactivity, stability, and photoinitiating properties. chemrxiv.org Similar computational approaches for this compound would be valuable in quantifying its electronic characteristics and reactivity profile.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a powerful computational tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, this is particularly relevant to its photochemical reactions and its use as a cross-linking agent.

A key photochemical process for benzophenone and its derivatives is intersystem crossing (ISC) from an excited singlet state (S₁) to a triplet state (T₁). Computational studies have been employed to assess the relative efficiencies of different proposed mechanisms for this process. rsc.org For benzophenone, it has been suggested that an indirect pathway involving a higher triplet state (S₁ → T₂ → T₁) is a significant contributor to the population of the reactive T₁ state. rsc.org This triplet state is crucial for the photosensitizing ability of benzophenones.

While specific transition state analyses for the reactions of the bromomethyl groups in this compound are not widely reported, such studies would involve mapping the potential energy surface for reactions such as nucleophilic substitution. These calculations would help in understanding the reaction kinetics and the influence of the benzophenone core on the reactivity of the bromomethyl moieties.

Molecular Dynamics Simulations for Predicting Material Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for predicting the bulk properties of materials, such as polymers, that incorporate this compound as a monomer or cross-linker.

MD simulations can provide insights into:

Polymer Chain Conformation and Dynamics: Understanding how polymer chains containing the benzophenone moiety fold and move is crucial for predicting material properties.

Mechanical Properties: MD simulations can be used to calculate mechanical properties such as the elastic modulus of polymers, as demonstrated in studies of cellulose-reinforced polypropylene (B1209903) bionanocomposites. mdpi.com

Thermal Properties: Properties like the glass transition temperature (Tg) can be estimated from MD simulations, which is important for determining the operational range of a polymeric material.

Intermolecular Interactions: Simulations can reveal the nature and strength of interactions between polymer chains and with other components in a composite material.

Studies on Reactive Oxygen Species (ROS) Generation Mechanisms and Efficiency

The benzophenone moiety is a well-known photosensitizer, capable of generating reactive oxygen species (ROS) upon UV irradiation. This property is central to many of its applications. Computational and experimental studies on benzophenone derivatives have shed light on the mechanisms and efficiency of ROS generation.

Upon absorption of UV light, the benzophenone core is excited to a singlet state, which then undergoes efficient intersystem crossing to a longer-lived triplet state. rsc.org This triplet state can then interact with molecular oxygen (³O₂) through two primary mechanisms:

Type I Mechanism: Involves electron or hydrogen atom transfer between the triplet sensitizer (B1316253) and a substrate, leading to the formation of radical ions and superoxide (B77818) radicals (O₂⁻•).

Type II Mechanism: Involves energy transfer from the triplet sensitizer to ground-state molecular oxygen, generating highly reactive singlet oxygen (¹O₂).

Studies on benzophenone-containing systems have shown that both singlet oxygen and superoxide can be generated. nih.gov The efficiency of ROS generation can be influenced by the molecular environment and the specific substituents on the benzophenone core. For example, in a study of a porous self-assembled benzophenone bis-urea host, the efficiency of ROS generation was found to be lower than that of free benzophenone, which could be advantageous for catalytic reactions by reducing unselective side reactions. nih.govmdpi.comnih.gov

Theoretical calculations can complement these experimental findings by modeling the interaction of the triplet-state benzophenone with molecular oxygen to elucidate the preferred pathways for singlet oxygen and superoxide formation. nih.gov These studies are crucial for optimizing the design of photosensitizers for specific applications, such as photodynamic therapy or photocatalysis.

Emerging Research Areas and Future Perspectives

Integration in Advanced Catalytic Systems

The unique structure of 4,4'-Bis(bromomethyl)benzophenone makes it a promising candidate for developing advanced catalytic systems, particularly in the realm of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. The choice of the organic linker is crucial as it dictates the pore size, stability, and functionality of the resulting framework.

While direct use of this compound as a primary linker is less common, its true potential lies in its role as a precursor for more complex, functionalized linkers or in the post-synthetic modification of existing MOFs. The reactive bromomethyl groups can be readily converted to other functional groups, such as carboxylic acids, which are then used to synthesize MOFs. For instance, oxidation of the bromomethyl groups would yield 4,4'-dicarboxybenzophenone, a classic linker for MOF synthesis.

Furthermore, the intact this compound molecule can be incorporated into MOF structures to impart specific properties. The benzophenone (B1666685) core can act as a photosensitizer, enabling the development of photocatalytic MOFs for applications in organic synthesis or environmental remediation. The bromomethyl groups can serve as reactive sites for grafting other catalytic species onto the MOF structure, creating multifunctional, heterogeneous catalysts. The stable and porous nature of MOFs, combined with the photochemical and reactive properties of this specific linker, opens avenues for creating highly stable and selective catalysts. mdpi.com

Novel Functional Material Design and Performance Enhancement

The bifunctionality of this compound makes it an exceptional cross-linking agent and monomer for creating novel functional materials, particularly polymers and hydrogels with enhanced properties.

Photo-Cross-Linkable Polymers and Hydrogels: The benzophenone moiety is a well-known photoinitiator. Upon exposure to UV light, the benzophenone core can abstract a hydrogen atom from a nearby polymer chain, creating a radical that leads to cross-linking. nih.gov The presence of two bromomethyl groups on this compound allows it to be first incorporated into a polymer backbone via polymerization reactions. Subsequent UV irradiation can then induce cross-linking, forming stable polymer networks and hydrogels. nih.govmdpi.com This dual functionality is exploited in several ways:

Surface-Attached Hydrogels: Polymers containing benzophenone can be spin-coated onto a surface and then irradiated to form covalently attached, cross-linked hydrogel films. mdpi.comrsc.org These films are being explored as anti-fouling coatings for biomedical devices. rsc.org

Stimuli-Responsive Materials: Researchers have synthesized photo-crosslinkable copolymers that can form hydrogels. rsc.org These materials can exhibit enhanced and rapid swelling kinetics in response to stimuli like temperature, making them suitable for applications in soft robotics and actuators. rsc.org

Tunable Optical Elements: By doping conventional elastomers like polydimethylsiloxane (B3030410) (PDMS) with benzophenone derivatives, it is possible to fabricate volume diffraction gratings using holographic techniques. rsc.org The resulting gratings are tunable under mechanical strain, providing a flexible and low-cost method for creating advanced optical components. rsc.org

The table below summarizes the properties of functional materials developed using benzophenone derivatives as a key component.

| Material Type | Benzophenone Derivative Used | Key Feature/Enhancement | Potential Application |

| Surface-Attached Hydrogel | Benzophenone-functionalized poly(oxonorbornenes) | Formation of stable, cross-linked networks upon UV irradiation. nih.govmdpi.com | Anti-fouling coatings, biosensors. |

| Photo-reactive Poly(phosphoester)s | Benzophenone-functionalized cyclic phosphate (B84403) monomer | Creation of biocompatible, hydrophilic, surface-attached networks. rsc.org | Coatings for biomedical implants. rsc.org |

| Comb-type Copolymer Hydrogel | Copolymer with grafted PNIPAm and a benzophenone moiety | Enhanced and rapid swelling kinetics triggered by temperature. rsc.org | Stimuli-responsive actuators, microfluidics. rsc.org |

| Elastomeric Diffraction Grating | Methyl-substituted benzophenones | All-optical fabrication of strain-controllable diffraction gratings. rsc.org | Tunable optics, photonics, spectroscopy. rsc.org |

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry aim to reduce or eliminate hazardous substances in the design and manufacture of chemical products. Research into greener methods for both the synthesis and application of this compound is an active area.

Greener Synthesis: Traditional benzylic bromination reactions often use bulk solvents like carbon tetrachloride, which is toxic and environmentally harmful. researchgate.net Modern approaches focus on cleaner alternatives.

Improved Solvents: Research has shown that solvents like 1,2-dichlorobenzene (B45396) can be superior to carbon tetrachloride for benzylic brominations using N-bromosuccinimide (NBS), offering faster reactions and higher yields with a less toxic solvent. cleantechnol.or.kr

Alternative Brominating Agents: Eco-friendly brominating reagents can be prepared from the alkaline intermediate of the conventional bromine recovery process. rsc.org This approach avoids the handling of hazardous liquid bromine and improves atom efficiency. rsc.org

Photochemical Methods: For related compounds, green synthesis methods have been developed that use sunlight as a renewable initiation source for the bromination reaction, eliminating the need for chemical initiators. google.com This approach has achieved high conversion and selectivity. google.com

Greener Applications: The photochemical properties of the benzophenone core can be harnessed in environmentally friendly processes.

Renewable Solvents: The classic photoreduction of benzophenone to benzopinacol, a reaction that demonstrates its free-radical chemistry, has been successfully carried out using ethanol (B145695) as a renewable and less toxic solvent, powered by natural sunlight. hilarispublisher.com This highlights the potential for materials derived from this compound to be used in green photochemical applications. hilarispublisher.com

Exploration of Related Benzophenone Derivatives in Specialized Applications

The benzophenone scaffold is ubiquitous and has been modified in numerous ways to create derivatives for a wide range of specialized applications, from medicine to electronics. The study of these related compounds provides insight into the potential future uses of this compound.

Organic Light-Emitting Diodes (OLEDs): Benzophenone derivatives are extensively used in OLEDs due to their photophysical properties. mdpi.com They can function as:

Host Materials: Providing a matrix for phosphorescent emitters, with high triplet state energy levels to ensure efficient energy transfer. mdpi.com

Thermally Activated Delayed Fluorescent (TADF) Emitters: The benzophenone core can act as an acceptor unit in donor-acceptor molecules. semanticscholar.orgresearchgate.net These materials can convert non-emissive triplet excitons into emissive singlet excitons, leading to very high internal quantum efficiencies in OLEDs. mdpi.comsemanticscholar.org

Medicinal Chemistry: The benzophenone structure is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities.

Enzyme Inhibitors: Various derivatives have been synthesized and tested as potent inhibitors of enzymes like HIV-1 reverse transcriptase and as agents against metabolic diseases. nih.govnih.gov

Anticancer Agents: Novel benzophenone analogues have been developed that exhibit significant anti-proliferative activity against various cancer cell lines, inducing cell cycle arrest and apoptosis. nih.gov

The table below details some of the specialized applications of various benzophenone derivatives.

| Derivative Class | Application | Key Research Finding |

| Carbazole-substituted Benzophenones | OLED Host Materials | Exhibit high thermal stability (decomposition temps > 218 °C) and high triplet energies (up to 3.02 eV), making them suitable hosts for PhOLEDs. mdpi.com |

| Donor-Acceptor Benzophenones | OLED TADF Emitters | Can achieve a small singlet-triplet energy gap (ΔEST), facilitating efficient reverse intersystem crossing for high quantum efficiency. mdpi.comsemanticscholar.org |

| Amide-functionalized Benzophenones | HIV-1 Reverse Transcriptase Inhibitors | Potent inhibitory activity against the HIV-1 RT enzyme through hydrogen bonding and π-orbital interactions. nih.gov |

| Morpholine-conjugated Benzophenones | Anticancer Agents | Compounds show extensive anti-mitogenic activity and induce apoptosis in cancer cells. nih.gov |

| Hydroxybenzophenone Derivatives | UV-Curable Coatings | Can be used as photoinitiators for curing films with good mechanical performance. researchgate.net |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 4,4'-Bis(bromomethyl)benzophenone?

Methodological Answer: The synthesis typically involves bromination of 4,4'-dimethylbenzophenone using reagents like under radical initiation (e.g., AIBN) or Lewis acid catalysis. Key parameters include:

- Solvent: Use anhydrous or to avoid side reactions.

- Temperature: 80–100°C for radical-mediated bromination; room temperature for catalytic methods.

- Molar Ratios: A 2:1 stoichiometry of NBS to dimethyl precursor ensures complete di-bromination.

Q. How should this compound be stored to maintain stability?

Methodological Answer:

- Temperature: Store at 2–8°C in airtight, light-resistant containers to prevent photodegradation .

- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of bromomethyl groups .

- Regulatory Compliance: Follow IMDG Class 9 guidelines for environmentally hazardous substances during transport .

Q. What analytical techniques validate the purity and structure of this compound?

Methodological Answer:

- HPLC: Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .

- NMR: NMR in CDCl₃ shows characteristic peaks: δ 4.5 (s, 4H, ), δ 7.4–7.8 (m, 8H, aromatic) .

- Mass Spectrometry: ESI-MS expected : 406 (M⁺) .

Advanced Research Questions

Q. How can this compound be applied in polymer crosslinking or photoinitiation?

Methodological Answer: The bromomethyl groups act as reactive sites for nucleophilic substitution in polymer networks. For example:

Q. How to resolve contradictions in reported spectral data or reactivity?

Methodological Answer:

- Spectral Variability: Differences in NMR shifts may arise from solvent polarity or impurities. Standardize solvents (e.g., CDCl₃) and use high-field instruments (≥400 MHz) .

- Reactivity Discrepancies: Bromomethyl groups are sensitive to steric effects. Confirm reaction conditions (e.g., excess nucleophile, inert atmosphere) to ensure reproducibility .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .

- Waste Disposal: Collect brominated waste separately; treat with to neutralize before disposal .

- Emergency Response: For spills, absorb with vermiculite and consult hazardous material guidelines (UN 3077) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.